molecular formula C7H13NO2 B1310832 (1R,3R)-3-Aminocyclohexanecarboxylic acid CAS No. 34583-99-8

(1R,3R)-3-Aminocyclohexanecarboxylic acid

Cat. No.: B1310832
CAS No.: 34583-99-8
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Aminocyclohexanecarboxylic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and pharmaceutical development.

Scientific Research Applications

(1R,3R)-3-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

Target of Action

It’s structurally similar to fluciclovine , a radiolabelled L-leucine derivative used in imaging tumors, especially in the prostate . Fluciclovine is uptaken by tumor cells via its amino acid transporter .

Mode of Action

Based on the mechanism of fluciclovine , it can be hypothesized that (1R,3R)-3-Aminocyclohexanecarboxylic acid might also interact with amino acid transporters, leading to its uptake by cells.

Biochemical Pathways

The overexpression of l-type amino acid transporters such as lat1 and lat3, which mediate the uptake of essential amino acids, has been reported as a tumoral mechanism of cell growth .

Result of Action

Based on the action of fluciclovine , it can be hypothesized that this compound might also be involved in imaging tumors.

Safety and Hazards

“(1R,3R)-3-Aminocyclohexanecarboxylic acid” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to the compound. Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclohexanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method includes the hydrogenation of 3-cyanocyclohexene followed by hydrolysis to yield the target compound. Another approach involves the asymmetric reduction of 3-ketocyclohexanecarboxylic acid using chiral reducing agents.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic resolution of racemic mixtures using lipases or other specific enzymes is a widely adopted method. Additionally, fermentation processes using genetically engineered microorganisms have been explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-3-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Comparison with Similar Compounds

  • (1R,3S)-3-Aminocyclohexanecarboxylic acid
  • (1S,3R)-3-Aminocyclohexanecarboxylic acid
  • (1S,3S)-3-Aminocyclohexanecarboxylic acid

Comparison:

  • Stereochemistry: The unique (1R,3R) configuration of (1R,3R)-3-Aminocyclohexanecarboxylic acid distinguishes it from its stereoisomers, affecting its reactivity and interaction with biological targets.
  • Reactivity: The different stereoisomers may exhibit varying reactivity in chemical reactions, influencing their suitability for specific applications.
  • Biological Activity: The biological activity of each stereoisomer can differ significantly, with this compound potentially showing higher efficacy in certain therapeutic applications.

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34583-99-8
Record name rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.